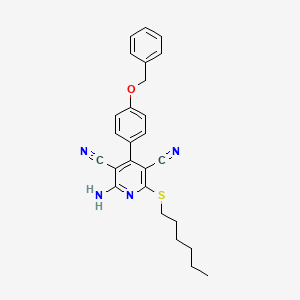
(1,3-dimethyl-1H-pyrazol-4-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(1,3-dimethyl-1H-pyrazol-4-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone hydrochloride” is a neuroleptic drug that is used in the treatment of schizophrenia and other psychotic disorders . It has been shown to inhibit the growth and mutation of carcinogenic cells in animals .
Synthesis Analysis
The synthesis of this compound involves several steps. The key intermediate in the preparation of zolazepam, (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl) (2-fluorophenyl) methanone, is prepared via chlorination of (5-hydroxy-1,3-dimethyl-1H-pyrazol-4-yl) (2-fluorophenyl) methanone, which was prepared by acylation of 1,3-dimethyl-5-pyrazolone . The reaction product is prone to an intermolecular cyclization, affording a tricyclic side product .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. The pyrazolone ring and the fluorine atom of an adjacent phenyl group are involved in intermolecular cyclization .Chemical Reactions Analysis
The compound undergoes a series of chemical reactions during its synthesis, including acylation, chlorination, and cyclization . The reaction conditions, side products, and workup procedure were considered and the products and side products were characterized via 1H NMR, 13C NMR, and GC-MS techniques .Wissenschaftliche Forschungsanwendungen
Molecular Interactions and Receptor Binding
The compound has been studied for its molecular interactions with cannabinoid receptors. Shim et al. (2002) examined the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716) and its conformational analysis. This research is relevant due to the structural similarities with (1,3-dimethyl-1H-pyrazol-4-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone hydrochloride, particularly in their interaction with cannabinoid receptors (Shim et al., 2002).
Potential Antipsychotic Applications
The compound's derivatives have been investigated for their antipsychotic properties. Wise et al. (1987) explored 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, highlighting the potential of these derivatives as novel antipsychotic agents. Their work could provide insight into the therapeutic applications of the compound (Wise et al., 1987).
Mutagenic and Carcinogenic Effects
Aust and Wold (1986) investigated the mutagenic and carcinogenic effects of an aminopyrazole, which shares structural similarities with (1,3-dimethyl-1H-pyrazol-4-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone hydrochloride. Their findings on DNA damage and cancer causation are significant for understanding the broader implications of using such compounds (Aust & Wold, 1986).
Synthesis and Structural Characterization
Lv, Ding, and Zhao (2013) focused on synthesizing novel pyrazole carboxamide derivatives and characterized them using X-ray crystal analysis. This study contributes to understanding the synthetic pathways and structural intricacies of related compounds (Hong-Shui Lv, Xiao‐Ling Ding, & Baoxiang Zhao, 2013).
Antimicrobial and Antifungal Applications
Sanjeeva, Narendra, and Venkata (2022) synthesized novel pyrazole and isoxazole derivatives with potential antibacterial and antifungal properties. This research highlights the possible use of such compounds in treating infections (P. Sanjeeva, Reddy Y. Narendra, & R. P. Venkata, 2022).
Eigenschaften
IUPAC Name |
(1,3-dimethylpyrazol-4-yl)-[4-(2-fluorophenyl)piperazin-1-yl]methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4O.ClH/c1-12-13(11-19(2)18-12)16(22)21-9-7-20(8-10-21)15-6-4-3-5-14(15)17;/h3-6,11H,7-10H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASKOYILMRMQGLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(=O)N2CCN(CC2)C3=CC=CC=C3F)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClFN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1,3-dimethyl-1H-pyrazol-4-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

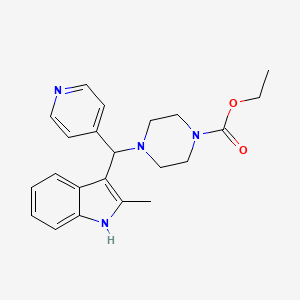
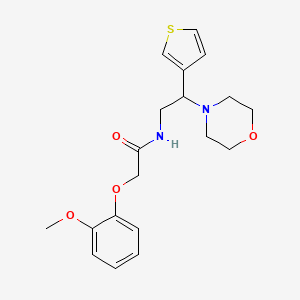

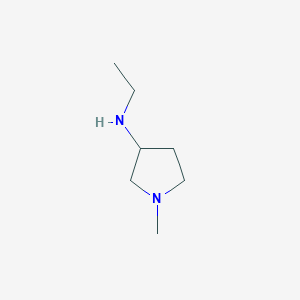


![N-(1-cyano-1-cyclopropylethyl)-2-[(2,2-dimethylpropyl)(4-fluorophenyl)amino]acetamide](/img/structure/B2759358.png)
![tert-butyl 4-[(E)-2-cyanovinyl]piperidine-1-carboxylate](/img/structure/B2759361.png)
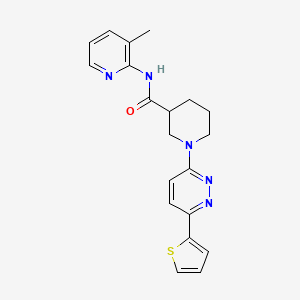

![5-((3-Fluorophenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2759365.png)
![N-[4-Chloro-3-(trifluoromethyl)phenyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2759367.png)
![diethyl 2-(7-methoxybenzofuran-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2759369.png)
